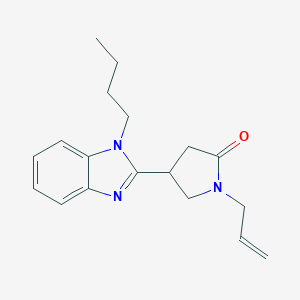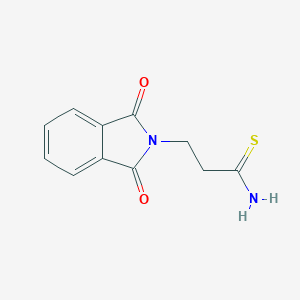
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide
Übersicht
Beschreibung
“3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide” is a chemical compound with the CAS Number: 57001-43-1 . It has a molecular weight of 234.28 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S/c12-9 (16)5-6-13-10 (14)7-3-1-2-4-8 (7)11 (13)15/h1-4H,5-6H2, (H2,12,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 186-188°C . It is described as a white powdery crystal that is easy to absorb moisture .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Chemical Reactions and Synthesis : The compound and its derivatives are involved in complex chemical reactions. For example, Döpp et al. (2006) explored the multistep reactions of N-arylisoindolines with dioxo-dihydro-indenylidene compounds, yielding products with confirmed structures through X-ray analysis, highlighting the compound's role in synthesizing naphthoquinone derivatives (Döpp, Hassan, El-Din, Mourad, Lehmann, & Rust, 2006).
Crystallography and Molecular Structures : The crystallographic studies provide insights into the molecular structures of compounds involving the "3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)" motif. Zhu et al. (2005) detailed the crystal structure of a compound connecting phthalonitrile and isoindole-1,3-dione groups, offering a basis for understanding molecular interactions and packing in the solid state (Zhu, Lin, Wang, Chen, & Huang, 2005).
Potential Therapeutic Applications
Sickle Cell Disease Treatment : A study by dos Santos et al. (2011) evaluated phthalimide derivatives for treating sickle cell disease, showing that these compounds are non-genotoxic in vivo, positioning them as safer alternatives to existing treatments (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
Antitumor and Fluorescence Properties : Xiao et al. (2019) synthesized novel organotin carboxylates using derivatives of "3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)", exploring their antitumor activities and fluorescence properties. These compounds showed potential as both therapeutic agents and fluorescence probes (Xiao, Li, Lai, He, Jiang, Shi, & Li, 2019).
Sensor and Detection Applications
Electrochemical Sensors : Cha et al. (2003) developed an electrochemical hybridization sensor using a polymer derived from a related compound, demonstrating its utility in detecting oligonucleotide hybridization. This application underscores the compound's role in biosensor development (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Biochemical Pathways
As a phthalimide derivative, it may potentially interact with pathways involving phthalic anhydrides .
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBXHATCJIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57001-43-1 | |
| Record name | 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
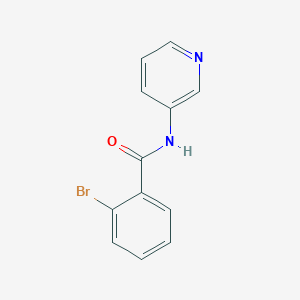
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

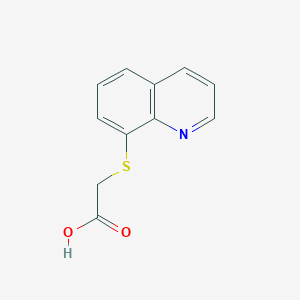
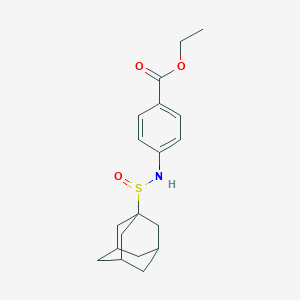
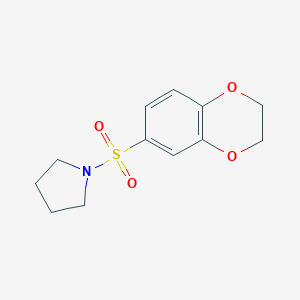

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
